methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Fragment-based drug discovery Crystallographic fragment screening Protein-protein interaction inhibitors

Researchers needing a validated starting point for pre-mRNA splicing modulation face a scarcity of structurally characterized, fragment-sized ligands. Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1) addresses this gap directly. - Confirmed binder to the Prp8-Aar2 complex with a deposited co-crystal structure (PDB: 7FLH), enabling immediate structure-guided optimization. - The C-4 bromine provides a predictable handle for Suzuki-Miyaura derivatization, accelerating library synthesis. Sourced at ≥95% purity with documented analytical data, ensuring reproducible results in med chem and process development.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1232838-31-1
Cat. No. B035971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
CAS1232838-31-1
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
InChIKeyQOTBTHHHTJJTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Overview


Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1) is a commercially available, functionalized pyrazole derivative. It serves as a versatile synthetic intermediate and is a member of specialized compound libraries, such as the F2X-Universal Library used in fragment-based drug discovery [1]. Its physicochemical properties, including a molecular weight of 219.04 g/mol and a calculated LogP of 1.5, place it within typical fragment space for lead identification efforts .

Designed for fragment-based screening libraries (F2X-Universal Library member)

4‑bromo substituent serves as a well‑defined synthetic handle for C–C cross‑coupling

Co‑crystal structure (PDB 7FLH) supports binding‑pose evaluation in target‑engagement studies

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Procurement Note


This compound's specific substitution pattern—a bromine atom at the 4-position, a methyl ester at the 3-position, and a methyl group at the 5-position—creates a unique and non-interchangeable electronic and steric environment compared to other halogenated pyrazole analogs. This specific topology dictates its unique vector of reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom serves as a precise handle for derivatization [1]. Substituting it with a similar-looking compound, like a chloro-analog or a regioisomer with a bromine at a different position, would fundamentally alter the reaction kinetics and regiochemical outcome of any subsequent synthesis, thereby jeopardizing the integrity of a multi-step research or production campaign [1].

Replacing 4‑bromo with chloro or iodo may shift cross‑coupling reactivity and kinetics; direct substitution requires validation.

Regioisomeric bromo‑pyrazoles introduce different electronic environments and can alter reaction outcomes; topology must match synthetic route.

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Evidence Guide


Prp8-Aar2 Binding (PDB 7FLH)

This compound has been successfully co-crystallized with the yeast spliceosomal Prp8 RNaseH-like domain and the snRNP assembly factor Aar2 complex, as documented in the Protein Data Bank (PDB) entry 7FLH (Ligand ID: VCX) [1]. This provides direct, atomic-level validation of its binding mode within a therapeutically relevant protein-protein interaction site. High-strength quantitative comparative data (e.g., binding affinity, functional activity vs. close analogs) is not available in the public domain. This structural information is provided as supporting evidence of a defined binding pose.

Binding Pose
Supporting evidence
Co‑crystal structure solved at 1.67 Å resolution (PDB 7FLH)
Confirms target engagement at the Prp8‑Aar2 interface; supports structure‑guided optimization.
No comparative affinity data available; validate in-house for your assay.
Fragment-based drug discovery Crystallographic fragment screening Protein-protein interaction inhibitors

Fragment Library Property Comparison

The compound's key physicochemical properties are well-defined and consistent across multiple commercial sources . Its molecular weight (219.04 g/mol) and calculated lipophilicity (XLogP3 of 1.5) fall within the widely accepted 'Rule of Three' guidelines for fragment libraries, suggesting favorable solubility and permeability for a fragment-sized molecule . In comparison, an analog like 4-bromo-5-methyl-1H-pyrazole-3-carboxaldehyde (CAS 1287752-82-2) has a lower molecular weight (201.02 g/mol) and a different hydrogen bond acceptor pattern due to the aldehyde group, which would alter its physicochemical profile . The precise values provided by vendors offer a reliable baseline for solubility and permeability modeling, ensuring reproducible assay conditions.

Fragment Property
Class‑level inference
MW: 219.04 g/mol (Rule of Three threshold <300); LogP 1.5
Physicochemical profile aligns with fragment‑library design guidelines; differentiates from larger, more lipophilic analogs.
Vendor‑reported values; confirm lot‑specific properties before screening.
Medicinal Chemistry Fragment-Based Lead Discovery Library Design

Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate Applications


C-C Cross-Coupling Building Block

Its well-defined bromo-substituent provides a predictable and reliable synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate libraries of 4-aryl-substituted pyrazole-3-carboxylate analogs [1]. The compound's availability from multiple reputable vendors with documented analytical data (purity ≥95%) supports its routine use in parallel medicinal chemistry and process development .

Spliceosomal Target Drug Design

The compound's proven ability to bind the Prp8-Aar2 complex, as evidenced by its co-crystal structure (PDB 7FLH), positions it as a high-priority starting fragment for structure-guided optimization programs aimed at discovering novel modulators of pre-mRNA splicing [2]. This pre-validated binding event offers a significant advantage over an uncharacterized or purely in silico-predicted hit.

Fragment Library Benchmarking Control

The compound's well-documented and consistent physicochemical properties (MW: 219.04 g/mol, LogP: 1.5) make it a suitable reference standard for calibrating experimental assays for solubility, permeability, and protein binding, ensuring data quality and reproducibility across screening campaigns [1].

Application
Selection Property
Validation Focus
C–C cross‑coupling building block
4‑bromo substituent as a reactive handle
Reactivity and regiochemical fidelity in Suzuki‑Miyaura couplings
Spliceosomal target fragment research
Reported Prp8‑Aar2 binding pose
Structure‑guided optimization and selectivity profiling
Fragment library benchmarking control
Defined physicochemical profile (MW, LogP)
Assay calibration for solubility, permeability, and protein binding

Technical Documentation Hub

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